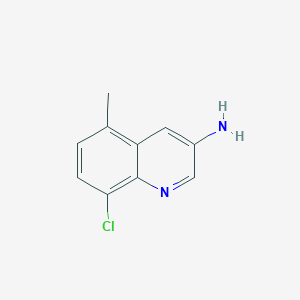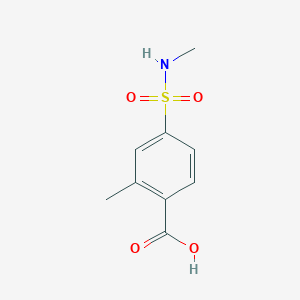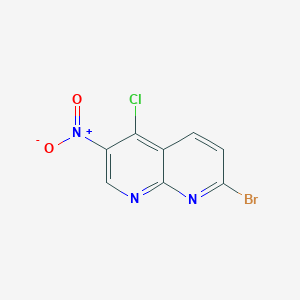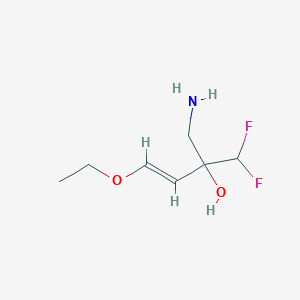
4-Bromo-2-(3-methoxyphenyl)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-(3-methoxyphenyl)thiophene is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a bromine atom at the 4-position and a methoxyphenyl group at the 2-position of the thiophene ring
Vorbereitungsmethoden
The synthesis of 4-Bromo-2-(3-methoxyphenyl)thiophene can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial production methods for this compound may involve similar coupling reactions but on a larger scale. The choice of reagents and conditions can be optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
4-Bromo-2-(3-methoxyphenyl)thiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and nucleophiles such as amines and thiols.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones. Reduction reactions can also be performed to modify the functional groups attached to the thiophene ring.
Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction for forming carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions typically yield biaryl compounds, while substitution reactions can produce a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-(3-methoxyphenyl)thiophene has several scientific research applications:
Pharmaceuticals: Thiophene derivatives, including this compound, have shown potential as pharmacologically active compounds.
Material Science: The unique electronic properties of thiophene derivatives make them suitable for use in advanced materials, such as conductive polymers and molecular sensors.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-(3-methoxyphenyl)thiophene depends on its specific application. In organic electronics, the compound’s electronic properties, such as its ability to transport charge, are crucial. The presence of the bromine and methoxyphenyl groups can influence the compound’s electronic structure and, consequently, its performance in electronic devices.
In pharmaceuticals, the compound’s biological activity is determined by its interaction with molecular targets, such as enzymes or receptors. The methoxyphenyl group can enhance the compound’s binding affinity to these targets, while the thiophene ring can contribute to its overall stability and bioavailability .
Vergleich Mit ähnlichen Verbindungen
4-Bromo-2-(3-methoxyphenyl)thiophene can be compared with other thiophene derivatives, such as:
2-Bromo-4-(3-methoxyphenyl)thiophene: This compound has a similar structure but with the bromine and methoxyphenyl groups at different positions.
2-Bromo-4-methoxyphenylthiophene:
2-Bromo-3-methoxyphenylthiophene: Another positional isomer with different electronic and steric properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and suitability for various applications.
Conclusion
This compound is a versatile compound with significant potential in organic electronics, pharmaceuticals, and material science. Its unique structure allows it to undergo various chemical reactions, making it a valuable building block for the synthesis of advanced materials and biologically active compounds. Further research into its properties and applications will continue to uncover new possibilities for this intriguing compound.
Eigenschaften
Molekularformel |
C11H9BrOS |
|---|---|
Molekulargewicht |
269.16 g/mol |
IUPAC-Name |
4-bromo-2-(3-methoxyphenyl)thiophene |
InChI |
InChI=1S/C11H9BrOS/c1-13-10-4-2-3-8(5-10)11-6-9(12)7-14-11/h2-7H,1H3 |
InChI-Schlüssel |
AILKEFYMCCAZNE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C2=CC(=CS2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(1S)-2-bromo-1-hydroxyethyl]-N,N-diethylbenzenesulfonamide](/img/structure/B13186279.png)
![tert-butyl N-methyl-N-[2-methyl-1-(piperidin-3-yl)propyl]carbamate](/img/structure/B13186286.png)

![{[5-(3-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine](/img/structure/B13186304.png)


![Benzyl 3-(chloromethyl)-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13186330.png)
![[2-(Bromomethyl)butyl]cyclopentane](/img/structure/B13186343.png)
![1-{4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}piperidine](/img/structure/B13186353.png)
![1-Propanesulfonic acid, 3-[[(dimethylamino)thioxomethyl]thio]-](/img/structure/B13186365.png)


